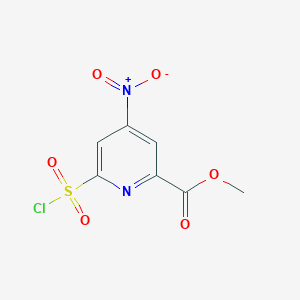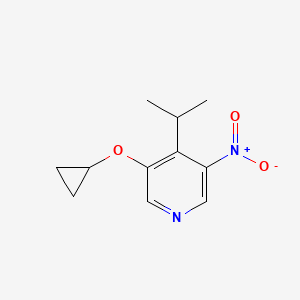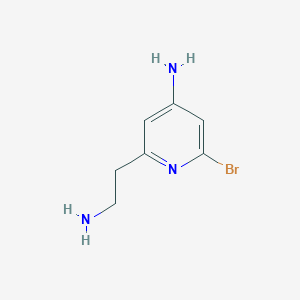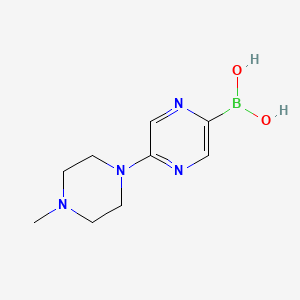
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with an appropriate amine or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could produce a variety of substituted naphthyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with naphthyridine structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. This could include studies on their efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be leveraged to create products with specific desired effects.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituent, which might affect its reactivity and biological activity.
5-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical properties and interactions.
5-Methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom in 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can significantly influence its chemical reactivity and biological interactions. Chlorine atoms can participate in various types of chemical reactions and can also affect the compound’s lipophilicity, which in turn can influence its biological activity and pharmacokinetics.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
5-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h3-4H,1-2H2,(H,11,12) |
Clave InChI |
QZEDGNBYPZPAGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)





![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)




